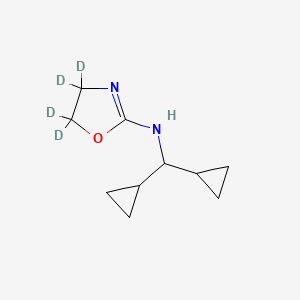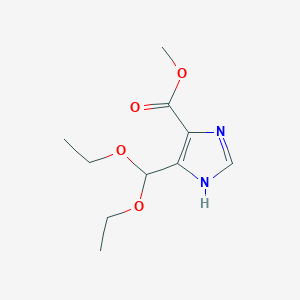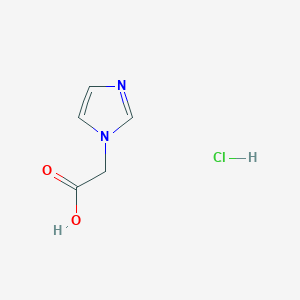
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine
Descripción general
Descripción
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine (DCPMO) is an important synthetic organic compound that has been widely used in the field of biochemistry and physiology. It is a chiral amine with a cyclopropyl group and two deuterium atoms that have been shown to have a wide range of biological activities. DCPMO has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, it has been used to study the structure and function of proteins and enzymes, and to investigate the structure and function of receptors.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Tetrahydro-1,3-oxazepines, closely related to 1,3-oxazol-2-amines, are synthesized via intramolecular amination of cyclopropylmethyl cation, demonstrating the potential of these compounds in forming complex heterocyclic structures (Skvorcova, Grigorjeva, & Jirgensons, 2015).
- Research on 5-methylene-1,3-dioxolan-2-ones interacting with amines led to the synthesis of 4-hydroxy-2-oxazolidinones, a class of compounds structurally similar to 1,3-oxazol-2-amines (Б. Чернышева, Алексеевич Боголюбов, & Борисович Семенов, 2013).
Chemical Space and Functionalization
- The construction of macrocyclic structures such as cyclophanes, utilizing 2-amino-3,3-dichloroacrylonitrile (ADAN) for forming oxazole fragments, indicates the utility of 1,3-oxazol-2-amines in developing spatially complex molecules (Merzhyievskyi et al., 2020).
- The study of poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups, which showed antimicrobial potential, reveals the biomedical applications of oxazoline derivatives (Waschinski & Tiller, 2005).
Advanced Synthesis Techniques
- Research on gold-catalysed intermolecular formal [3+2]-dipolar cycloaddition to synthesize complex, fully substituted and functionalised 4-aminooxazoles highlights advanced synthesis techniques applicable to 1,3-oxazol-2-amines (Gillie, Jannapu Reddy, & Davies, 2016).
Heterocyclic Chemistry
- The development of heterocyclic compounds such as 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one showcases the versatility of oxazole derivatives in synthesizing diverse heterocyclic structures (Amareshwar, Mishra, & Ila, 2011).
- Studies on the coupling of substituted 2-amino-1,3-oxazoles with chloro-heterocycles, despite the challenges, underscore the potential of these compounds in forming new chemical bonds (Noonan, Dishington, Pink, & Campbell, 2012).
Propiedades
IUPAC Name |
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509917 | |
| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rilmenidine-d4 | |
CAS RN |
85047-14-9 | |
| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















